2-(3-Methylbut-1-ynyl)cyclopentan-1-one
Description
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(3-methylbut-1-ynyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-9H,3-5H2,1-2H3 |
InChI Key |
ZMEFLOKAORPBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1CCCC1=O |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through its reactivity with various biological targets. The alkyne group can interact with enzymes, potentially inhibiting or activating them. The cyclopentanone ring can participate in hydrogen bonding and other non-covalent interactions, influencing molecular pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The alkyne group in the target compound enhances reactivity toward cycloaddition and metal-catalyzed reactions compared to the alkene in 2-(3-Methylbut-2-enyl)cyclopentan-1-one .
- Aromatic substituents (e.g., in PGV-1 or 2-(3-phenylfuran-2-yl) derivatives) improve stability and biological activity, as seen in PGV-1’s anticancer efficacy .
Applications: Fragrance: 2-Heptylidene cyclopentan-1-one is used in perfumery, with safety limits defined by IFRA due to sensitization risks . Pharmaceuticals: PGV-1 demonstrates superior antitumor activity compared to curcumin, attributed to its cyclopentanone core and methylidene substituents .
Preparation Methods
Enolate Formation
Cyclopentanone undergoes deprotonation at the α-carbon using strong bases such as lithium diisopropylamide (LDA) or potassium hydride (KH). The enolate intermediate preferentially forms at the 2-position due to steric and electronic factors.
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF) at −78°C
- Base: LDA (2.2 equiv)
- Time: 1 hour
Alkylation with Propargyl Bromide
The enolate reacts with 1-bromo-3-methylbut-1-yne, introducing the alkyne moiety via nucleophilic substitution.
Mechanism :
- Enolate attacks the electrophilic carbon of the propargyl bromide.
- Elimination of bromide yields the alkylated product.
Challenges :
- Limited commercial availability of 1-bromo-3-methylbut-1-yne necessitates in situ synthesis via halogenation of 3-methylbut-1-yne.
- Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.
Workup :
- Quenching with aqueous NH₄Cl.
- Purification via column chromatography (hexane/ethyl acetate).
Typical Yield : 45–60% (theoretical).
Sonogashira Coupling
Preparation of 2-Bromocyclopentanone
Bromination of cyclopentanone at the 2-position employs N-bromosuccinimide (NBS) under radical conditions.
Reaction Conditions :
- Initiator: Benzoyl peroxide (0.1 equiv)
- Solvent: CCl₄, reflux
- Yield: 70–75%
Palladium-Catalyzed Coupling
2-Bromocyclopentanone reacts with 3-methylbut-1-yne under Sonogashira conditions.
Catalytic System :
- Pd(PPh₃)₂Cl₂ (5 mol%)
- CuI (10 mol%)
- Base: Triethylamine
Mechanism :
- Oxidative addition of Pd⁰ to 2-bromocyclopentanone.
- Transmetallation with copper acetylide.
- Reductive elimination forms the C–C bond.
Optimization :
- Excess alkyne (1.5 equiv) improves conversion.
- Degassing enhances catalyst longevity.
Hydration of Propargyl Derivatives
Synthesis of 2-(3-Methylbut-1-ynyl)cyclopentanol
Cyclopentanol derivatives are alkylated similarly to Section 1, followed by oxidation to the ketone.
Oxidation Conditions :
- Jones reagent (CrO₃/H₂SO₄)
- Temperature: 0°C → 25°C
- Yield: 80–85%
Limitations :
- Over-oxidation risks necessitate precise reaction control.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Enolate Alkylation | 45–60 | Direct C–C bond formation | Limited substrate availability |
| Sonogashira Coupling | 55–65 | Modular, scalable | Requires halogenated precursor |
| Hydration/Oxidation | 70–85 | High-yield oxidation step | Multi-step synthesis |
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